(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18(11-12-19(25)26)21-13-16-14-23(17-9-5-2-6-10-17)22-20(16)15-7-3-1-4-8-15/h1-12,14H,13H2,(H,21,24)(H,25,26)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQUTLUSQAVSEO-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C=CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)/C=C/C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-diphenylpyrazole, which is then functionalized to introduce the methylamino group. The final step involves the formation of the oxobut-2-enoic acid moiety through a condensation reaction under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or oxo groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for creating high-performance materials.
Mechanism of Action
The mechanism of action of (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various therapeutic effects, depending on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenylpyrazole: A precursor in the synthesis of (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid.
4-oxobut-2-enoic acid derivatives: Compounds with similar structural features but different substituents.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with diphenyl groups and an oxobut-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.
Biological Activity
(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound's structure features a diphenylpyrazole moiety linked to a butenoic acid derivative, which is crucial for its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer models.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | |
| Compound B | Lung Cancer | 5 | |
| This compound | Colon Cancer | 7 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
This suggests that this compound may be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It has been shown to modulate signaling pathways involved in cell proliferation and inflammation. For instance:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
- Apoptosis Induction : It promotes apoptosis through the intrinsic pathway by increasing mitochondrial membrane permeability.
Case Study 1: Antitumor Activity
A study conducted on colon cancer xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment group exhibited a 50% decrease in tumor size over four weeks.
Case Study 2: Inflammatory Response Modulation
In an animal model of rheumatoid arthritis, treatment with this compound led to reduced joint swelling and histological improvements in synovial tissue, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the key considerations for synthesizing (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid in a laboratory setting?
Answer: The synthesis typically involves multi-step organic reactions, with careful control of reaction parameters:
- Step 1: Formation of the pyrazole core via condensation reactions, often using aryl hydrazines and diketones .
- Step 2: Introduction of the methylamino-oxobut-2-enoic acid moiety via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Critical Parameters:
- Temperature: Maintain 60–80°C during reflux steps to avoid side reactions.
- Catalysts: Use Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling steps .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Reflux with morpholine | 75–85 | Ethanol, 10 h, 80°C | |
| Hydrogen peroxide oxidation | 60–70 | H₂O₂, room temperature, 24 h |
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Answer: A combination of techniques is essential:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for the α,β-unsaturated ketone (δ 6.8–7.2 ppm for enoic protons) and pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ for C₂₀H₁₈N₃O₃⁺ = 348.1348) .
- HPLC: Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity during the synthesis of derivatives?
Answer: Advanced strategies include:
- DoE (Design of Experiments): Systematically vary temperature, solvent, and catalyst ratios to identify optimal conditions .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 10 h to 2 h) while maintaining yield .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .
Table 2: Catalyst Impact on Selectivity
| Catalyst | Selectivity (Desired Product) | Side Products |
|---|---|---|
| Pd(OAc)₂ | 85% | Diaryl byproducts |
| CuI/PPh₃ | 78% | Oxidative dimerization |
Q. What strategies are recommended for analyzing contradictory data in biological activity assays involving this compound?
Answer: Address discrepancies using:
- Dose-Response Curves: Confirm activity across multiple concentrations (e.g., IC₅₀ values in antiproliferative assays) .
- Binding Assays: Use surface plasmon resonance (SPR) to validate interactions with targets like integrase enzymes .
- Control Experiments: Rule out false positives by testing against inactive enantiomers or structural analogs .
Example Workflow:
Replicate assays under identical conditions.
Cross-validate with orthogonal techniques (e.g., fluorescence polarization vs. SPR).
Perform molecular docking to rationalize activity trends .
Q. How can the compound’s stability be assessed under varying storage and experimental conditions?
Answer:
- Accelerated Stability Studies:
- Temperature: Store at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC .
- Light Sensitivity: Protect from UV exposure using amber vials .
- pH Stability: Test solubility and degradation in buffers (pH 3–9) to simulate physiological conditions .
Key Finding: Degradation products (e.g., hydrolyzed enoic acid) form at >40°C, necessitating cold storage .
Q. What computational methods are suitable for studying the compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD): Simulate binding to HIV-1 integrase or aldose reductase over 100-ns trajectories .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with biological activity .
- Density Functional Theory (DFT): Calculate frontier orbital energies (HOMO/LUMO) to predict redox behavior .
Q. Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s antiproliferative activity?
Answer:
- Cell Line Variability: Test across multiple lines (e.g., MCF-7 vs. HeLa) to identify tissue-specific effects .
- Assay Conditions: Standardize incubation time (e.g., 48 h vs. 72 h) and serum concentration .
- Metabolite Interference: Use LC-MS to detect intracellular metabolites that may modulate activity .
Q. Why do synthetic yields vary significantly across published protocols?
Answer:
- Purity of Starting Materials: Impurities in aryl hydrazines reduce coupling efficiency .
- Oxygen Sensitivity: Degradation of enoic acid moiety under aerobic conditions; use inert atmosphere .
- Scale Effects: Pilot-scale reactions (1 g vs. 10 mg) may require adjusted catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
